molecular formula C10H10F2O2 B13209095 2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one

2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one

Cat. No.: B13209095
M. Wt: 200.18 g/mol
InChI Key: IMZMOVCYSBFAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10F2O2 and a molecular weight of 200.18 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methoxy-5-methylbenzaldehyde with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2-)

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

    2,2-Difluoro-1-(4-methoxyphenyl)ethanone: Similar structure but with the methoxy group in a different position.

    1-(2-Methoxy-4-methylphenyl)ethan-1-one: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.

    5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Contains a difluoromethoxy group but has a different core structure.

Uniqueness: 2,2-Difluoro-1-(2-methoxy-5-methylphenyl)ethan-1-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,2-difluoro-1-(2-methoxy-5-methylphenyl)ethanone

InChI

InChI=1S/C10H10F2O2/c1-6-3-4-8(14-2)7(5-6)9(13)10(11)12/h3-5,10H,1-2H3

InChI Key

IMZMOVCYSBFAJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)C(F)F

Origin of Product

United States

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